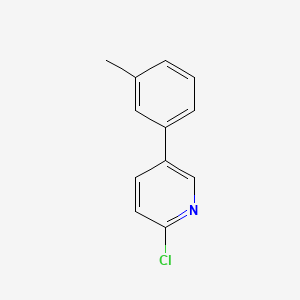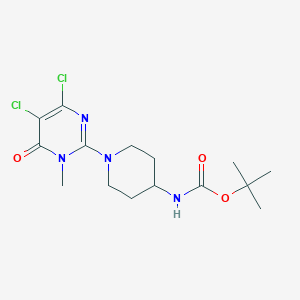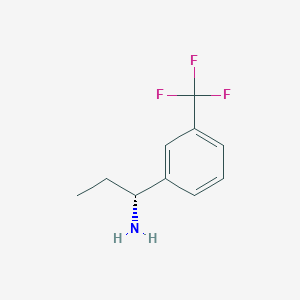![molecular formula C13H19N3O3 B13985195 1-Methyl-4-[2-(4-nitro-phenoxy)-ethyl]-piperazine](/img/structure/B13985195.png)
1-Methyl-4-[2-(4-nitro-phenoxy)-ethyl]-piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-(2-(4-nitrophenoxy)ethyl)piperazine is an organic compound with the molecular formula C13H19N3O3 It is characterized by a piperazine ring substituted with a methyl group and a 4-nitrophenoxyethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(2-(4-nitrophenoxy)ethyl)piperazine typically involves the reaction of 1-methylpiperazine with 4-nitrophenoxyethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of 1-Methyl-4-(2-(4-nitrophenoxy)ethyl)piperazine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-4-(2-(4-nitrophenoxy)ethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the methyl group or the nitrophenoxyethyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Potassium carbonate or sodium hydroxide in organic solvents like dichloromethane or toluene.
Major Products
Reduction of the nitro group: 1-Methyl-4-(2-(4-aminophenoxy)ethyl)piperazine.
Substitution reactions: Various substituted piperazine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-(2-(4-nitrophenoxy)ethyl)piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-(2-(4-nitrophenoxy)ethyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biological effects. The piperazine ring can also interact with biological targets, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Methyl-4-(4-nitrophenyl)piperazine
- 1-Ethyl-4-(4-nitrobenzoyl)piperazine
Uniqueness
1-Methyl-4-(2-(4-nitrophenoxy)ethyl)piperazine is unique due to the presence of both a piperazine ring and a nitrophenoxyethyl group, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C13H19N3O3 |
|---|---|
Molekulargewicht |
265.31 g/mol |
IUPAC-Name |
1-methyl-4-[2-(4-nitrophenoxy)ethyl]piperazine |
InChI |
InChI=1S/C13H19N3O3/c1-14-6-8-15(9-7-14)10-11-19-13-4-2-12(3-5-13)16(17)18/h2-5H,6-11H2,1H3 |
InChI-Schlüssel |
MNBKPIQPRQVXDH-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)CCOC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B13985139.png)
![3-[Bis(phenylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B13985152.png)
![(r)-3-([1,1'-Biphenyl]-4-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13985153.png)
![(6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B13985160.png)
![2,6-Di-tert-butyl-4-[1-(1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B13985175.png)

![4-{[(4-Methoxybenzyl)amino]methyl}phenol](/img/structure/B13985180.png)




